SB216763, also known as SB216763, is a synthetic small molecule widely employed in scientific research as a potent and selective inhibitor of glycogen synthase kinase 3β (GSK3β) [, , , , ]. GSK3β is a serine/threonine kinase involved in diverse cellular processes including glycogen metabolism, cell cycle regulation, apoptosis, and inflammation. By inhibiting GSK3β, SB216763 allows researchers to study the role of this kinase in various biological pathways and disease models. Notably, SB216763 has been reported to act as a partial agonist of the aryl hydrocarbon receptor (AhR) [, ] impacting the expression of drug-metabolizing enzymes.
Synthesis Analysis
While some publications mention SB216763 as a commercially available inhibitor [, , ], detailed information regarding its synthesis is not readily available in the provided papers. Further research into chemical synthesis literature would be required to elucidate the specific synthetic methods and parameters.
Mechanism of Action
SB216763 primarily acts by inhibiting GSK3β activity [, , , , ]. GSK3β typically phosphorylates and thus regulates the activity of various downstream signaling molecules. By binding to GSK3β, SB216763 blocks this phosphorylation process, impacting signaling pathways related to cell survival, proliferation, inflammation, and metabolism. Interestingly, SB216763 also acts as a partial agonist of AhR, activating this receptor and influencing the expression of drug-metabolizing enzymes like cytochrome P450 1a1 (Cyp1a1) [, ].
Applications
Neurological Research: In studies investigating neurodegenerative diseases, SB216763 has shown protective effects against neuronal damage in models of cerebral ischemia []. It has also been investigated for its potential in Alzheimer's disease by modulating neuronal oscillations [] and promoting DNA repair in ischemic retinal neurons [].
Cardiovascular Research: SB216763 has been investigated for its cardioprotective properties in models of myocardial ischemia-reperfusion injury [, , ]. Studies also indicate its potential role in ameliorating microvascular hyperpermeability following hemorrhagic shock [] and reversing cocaine-induced synaptic transmission dysfunction in the nucleus accumbens [].
Cancer Research: Research suggests that SB216763 might have therapeutic potential in certain cancer types. Studies have explored its ability to impair the progression of head and neck squamous cell carcinoma (HNSCC) [], sensitize pancreatic cancer cells to apoptosis [], and affect the acquisition and expression of amphetamine-induced conditioned place preference in models of drug addiction [, ].
Immunological Research: SB216763 has been studied for its potential role in modulating immune responses. Research indicates it can increase the proportion and suppressive function of regulatory B cells (Breg cells) [], offering a possible approach for treating graft-versus-host disease (GVHD) and inflammatory diseases.
Other Applications: SB216763 has been investigated in various other research contexts, including:
Promoting myelination and mitigating muscle atrophy after peripheral nerve injury [].
Enhancing glycosaminoglycan production in chondrogenic cultures of mesenchymal stem cells for cartilage regeneration [, ].
Protecting against apoptosis induced by interleukin-1β in nucleus pulposus cells, suggesting potential applications in intervertebral disc degeneration [, ].
Attenuating acute liver failure by mediating autophagy [].
Reducing aquaporin-2 expression in kidney cells, offering insights into the mechanism of lithium-induced diabetes insipidus [].
Suppressing Pseudomonas aeruginosa keratitis [].
Inhibiting morphine-induced Straub's tail reaction in mice [].
Exhibiting therapeutic properties in a mouse model of pulmonary inflammation and fibrosis [].
Related Compounds
Lithium Chloride (LiCl)
Compound Description: Lithium chloride is an inorganic compound (LiCl) commonly used as a mood stabilizer in the treatment of bipolar disorder. [, , , , ] It is also known to inhibit glycogen synthase kinase-3 (GSK-3) activity, similar to SB216763. [, , , , ]
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)
Compound Description: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a highly toxic environmental contaminant and the most potent dioxin. [, ] It is a well-known ligand of the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of xenobiotic metabolism and various cellular processes. [, , ]
Relevance: TCDD serves as a prototypical AhR ligand and is used as a reference compound to study AhR activation. [, , ] Notably, research has revealed that SB216763 can inhibit TCDD-induced cytochrome P450 1A1 (Cyp1a1) expression, suggesting that SB216763 may act as a partial agonist of the AhR. [, , ] This finding highlights the potential off-target effects of SB216763 and emphasizes the importance of considering these effects when interpreting experimental results.
(2’Z, 3’E)-6-Bromoindirubin-3’-oxime (BIO)
Compound Description: (2’Z, 3’E)-6-Bromoindirubin-3’-oxime (BIO) is a potent and selective inhibitor of GSK-3. [] It has shown strong antiplasmodial activity against Plasmodium falciparum in vitro. []
Relevance: BIO is structurally unrelated to SB216763 but shares the same target, GSK-3. [] Both compounds exhibit antiplasmodial activity and have been investigated for their potential in treating malaria. [] Comparing their efficacy and mechanisms of action could provide valuable insights into developing new antimalarial therapies.
Kenpaullone
Compound Description: Kenpaullone is a synthetic compound known to inhibit GSK-3 and cyclin-dependent kinases (CDKs). [] This dual inhibitory activity makes it a promising candidate for anticancer research.
Compound Description: SB415286 is a potent, selective, and ATP-competitive inhibitor of GSK-3. [, ] It has been investigated for its radioprotective properties in normal tissues without compromising the efficacy of radiotherapy on tumor cells. []
Relevance: SB415286 shares a similar structure and target with SB216763, making it a closely related compound. [, ] Both compounds exhibit anti-apoptotic and radioprotective effects through GSK-3 inhibition. [, ] Understanding the nuanced differences in their pharmacological properties, such as their target selectivity and pharmacokinetic profiles, is crucial for optimizing their therapeutic potential.
U0126
Compound Description: U0126 is a highly selective inhibitor of mitogen-activated protein kinase kinase (MEK), kinases upstream of extracellular signal-regulated kinases (ERKs). [, ] It is known to influence mitochondrial membrane potential and potentially interact with the AhR pathway. [, ]
Relevance: While U0126 targets MEK, its effects on mitochondrial membrane potential and possible interaction with the AhR pathway are relevant to the research on SB216763. [, ] Both compounds, despite having different primary targets, can influence cellular processes relevant to apoptosis and xenobiotic metabolism. This highlights the interconnectedness of signaling pathways and the potential for cross-talk between different inhibitors.
Wortmannin
Compound Description: Wortmannin is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). [] It is widely used as a pharmacological tool to investigate the PI3K/Akt signaling pathway.
Relevance: Wortmannin's ability to inhibit PI3K is relevant to research investigating the role of PI3K/Akt signaling in cardioprotection. [] Studies have explored the involvement of both PI3K/Akt and JAK2/STAT3 pathways in mediating the cardioprotective effects of remifentanil preconditioning, a phenomenon potentially influenced by GSK-3β. [] Although SB216763 primarily acts on GSK-3β, understanding the interplay between these signaling pathways is crucial for elucidating the mechanisms behind cardioprotection.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sarizotan, also known as EMD-128130, is a Dopamine D2 receptor partial agonist and Serotonin 1A receptor agonist. Sarizotan exhibits affinity at serotonin and dopamine receptors. Sarizotan effectively suppresses levodopa-induced dyskinesia in primate and rodent models of Parkinson's disease, and tardive dyskinesia in a rodent model. Sarizotan is a full agonist at D3 and D4.4 receptors (EC50=5.6 and 5.4 nM, respectively) but a partial agonist at D2S, D2L and D4.2 receptors (EC50=29, 23 and 4.5 nM, respectively). Sarizotan is an antagonist at D2S and D2L receptors (IC50=52 and 121 nM, respectively). Sarizotan is a full agonist at D2L, D3, D4.2 and D4.4 receptors (EC50=0.51, 0.47, 0.48 and 0.23 nM, respectively) but a partial agonist at D2S receptors (EC50=0.6 nM).
Sarmoxicillin is an amoxicillin prodrug and the methoxymethyl ester of hetamoxicillin with antibacterial activity. Sarmoxicillin is hydrolyzed in vivo by esterases to its active metabolite amoxicillin. Amoxicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
Sarmentosin, also known as nigrumin, belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. Sarmentosin is soluble (in water) and a very weakly acidic compound (based on its pKa). Sarmentosin has been primarily detected in urine. Within the cell, sarmentosin is primarily located in the cytoplasm. Outside of the human body, sarmentosin can be found in fruits. This makes sarmentosin a potential biomarker for the consumption of this food product.